3-Cyclopropoxypyridine
Description
3-Cyclopropoxypyridine is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, where a cyclopropoxy group is attached to the third carbon of the pyridine ring
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H9NO/c1-2-8(6-9-5-1)10-7-3-4-7/h1-2,5-7H,3-4H2 |
InChI Key |
KKRVAVUZCXVBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridine typically involves the cyclopropanation of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to cyclopropyl-substituted piperidines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Cyclopropyl-substituted piperidines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropoxy group may enhance its binding affinity and selectivity towards these targets. Additionally, it can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Chloro-3-cyclopropoxypyridine: Similar structure but with a chlorine atom at the second position.
3-Cyclopropylpyridine: Lacks the oxygen atom in the cyclopropoxy group.
3-Methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group
Uniqueness: 3-Cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
